molecular formula C15H13BrN4O3 B2448931 3-((1-(5-Bromofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034229-43-9

3-((1-(5-Bromofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2448931
CAS No.: 2034229-43-9
M. Wt: 377.198
InChI Key: CBXBRZQLMOVVTL-UHFFFAOYSA-N
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Description

3-((1-(5-Bromofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a carbonitrile group, a piperidine ring, and a bromofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(5-Bromofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the bromofuran and piperidine intermediates. The bromofuran intermediate can be synthesized through bromination of furan, followed by acylation to introduce the carbonyl group. The piperidine intermediate is prepared by reacting piperidine with appropriate reagents to introduce the desired substituents.

The final step involves coupling the bromofuran and piperidine intermediates with pyrazine-2-carbonitrile under suitable reaction conditions, such as the use of a base and a solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-((1-(5-Bromofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to introduce additional functional groups.

    Reduction: The carbonyl group in the bromofuran moiety can be reduced to an alcohol.

    Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromofuran moiety can yield a furanone derivative, while reduction of the carbonyl group can yield a hydroxylated product.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving pyrazine and piperidine derivatives.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-((1-(5-Bromofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exerts its effects is likely related to its ability to interact with specific molecular targets. The pyrazine ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar residues. The bromofuran moiety may enhance the compound’s binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1-(5-Chlorofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
  • 3-((1-(5-Methylfuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
  • 3-((1-(5-Fluorofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Uniqueness

The uniqueness of 3-((1-(5-Bromofuran-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile lies in the presence of the bromine atom, which can significantly influence the compound’s reactivity and binding properties. Bromine is larger and more polarizable than other halogens, which can enhance the compound’s interactions with biological targets and potentially improve its efficacy as a pharmaceutical agent.

Properties

IUPAC Name

3-[1-(5-bromofuran-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O3/c16-13-4-3-12(23-13)15(21)20-7-1-2-10(9-20)22-14-11(8-17)18-5-6-19-14/h3-6,10H,1-2,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXBRZQLMOVVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(O2)Br)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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